molecular formula C25H23ClN2O4 B10933276 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10933276
M. Wt: 450.9 g/mol
InChI Key: QWXGDVIPMMKVIX-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Attachment of the phenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, dimethoxyphenyl, and phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethoxyphenyl groups, which may affect its chemical reactivity and biological activity.

    3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole: Lacks the chloro group, which may influence its substitution reactions and biological properties.

    4-chloro-1-phenyl-1H-pyrazole: Lacks the dimethoxyphenyl groups, which may affect its overall stability and reactivity.

Uniqueness

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole is unique due to the combination of chloro, dimethoxyphenyl, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C25H23ClN2O4/c1-29-19-12-10-16(14-21(19)31-3)24-23(26)25(28(27-24)18-8-6-5-7-9-18)17-11-13-20(30-2)22(15-17)32-4/h5-15H,1-4H3

InChI Key

QWXGDVIPMMKVIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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